Diethyl [N-methyl(benzyl)amino]malonate hydrochloride
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Overview
Description
Diethyl [N-methyl(benzyl)amino]malonate hydrochloride is a chemical compound that belongs to the class of malonate esters. It is characterized by the presence of a malonate group, which is a diester of malonic acid, and an amino group substituted with a benzyl and a methyl group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [N-methyl(benzyl)amino]malonate hydrochloride typically involves the alkylation of diethyl malonate with N-methylbenzylamine. The reaction is carried out in the presence of a base such as sodium ethoxide, which deprotonates the malonate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with N-methylbenzylamine to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Diethyl [N-methyl(benzyl)amino]malonate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Hydrolysis: The ester groups in the compound can be hydrolyzed to form carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted acetic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide
Acids: Hydrochloric acid, sulfuric acid
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
Substituted Acetic Acids: Formed through decarboxylation
Carboxylic Acids: Formed through hydrolysis
Scientific Research Applications
Diethyl [N-methyl(benzyl)amino]malonate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs, particularly those targeting metabolic pathways.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Diethyl [N-methyl(benzyl)amino]malonate hydrochloride involves the formation of enolate ions, which act as nucleophiles in various chemical reactions. The enolate ions can undergo nucleophilic substitution, addition, and other reactions to form new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Comparison with Similar Compounds
Similar Compounds
- Diethyl malonate
- Dimethyl malonate
- Ethyl acetoacetate
Uniqueness
Diethyl [N-methyl(benzyl)amino]malonate hydrochloride is unique due to the presence of the N-methylbenzylamino group, which imparts specific reactivity and properties to the compound. This makes it particularly useful in the synthesis of complex organic molecules and in applications where specific functional groups are required .
Properties
IUPAC Name |
diethyl 2-[benzyl(methyl)amino]propanedioate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4.ClH/c1-4-19-14(17)13(15(18)20-5-2)16(3)11-12-9-7-6-8-10-12;/h6-10,13H,4-5,11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYNXZTWNPUKOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)N(C)CC1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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